molecular formula C22H24N4O7S2 B2988123 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 329903-40-4

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2988123
CAS RN: 329903-40-4
M. Wt: 520.58
InChI Key: JIKZCQWZLAXRJX-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a sulfonamide-based compound that has shown promising results in various studies, making it an exciting topic of research.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research , where it serves as a biochemical tool for the study of protein expression, modification, and function. Its unique structure allows for the selective targeting and identification of proteins, aiding in the understanding of complex biological processes .

High-Energy Lithium Metal Batteries

In the field of energy storage, this molecule has been applied to develop high-energy lithium metal batteries . It contributes to the creation of a stable electrolyte environment that supports high-voltage operation and efficient Li plating/stripping, which is crucial for the longevity and safety of these batteries .

Organic Synthesis

The compound is involved in organic synthesis , particularly in the construction of structurally diverse quinazolinones. It promotes intramolecular acceptorless dehydrogenative coupling, which is a clean and efficient method for synthesizing these compounds without the need for external initiators or catalysts .

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O7S2/c1-32-12-10-25(11-13-33-2)35(30,31)19-8-6-16(7-9-19)21(27)24-22-23-20(15-34-22)17-4-3-5-18(14-17)26(28)29/h3-9,14-15H,10-13H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKZCQWZLAXRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

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